3-[(Methylamino)methyl]pentan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylaminomethyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-7(9,5-2)6-8-3/h8-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGLSASPDQDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methylamino Methyl Pentan 3 Ol
Stereoselective Synthesis of 3-[(Methylamino)methyl]pentan-3-ol Enantiomers and Diastereomers
Achieving stereocontrol in the synthesis of this compound is paramount for accessing its specific isomers. Methodologies for this purpose are designed to create the two chiral centers with a defined spatial arrangement. These approaches include asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Asymmetric Catalysis Approaches (e.g., Organocatalysis, Transition Metal Catalysis)
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition metal complexes and small organic molecules (organocatalysts) have proven effective in synthesizing chiral amino alcohols.
Transition Metal Catalysis is a powerful tool for stereoselective synthesis. For a molecule like this compound, a key challenge is the construction of the tertiary alcohol. Copper-catalyzed asymmetric propargylic substitution (APS) on alkyne-functionalized precursors represents a state-of-the-art method for forging sterically congested carbon stereocenters adjacent to a nitrogen atom. nih.gov A plausible strategy would involve the reaction of an alkynyl oxetane (B1205548) with methylamine (B109427) in the presence of a chiral copper catalyst, which can deliver chiral γ-amino alcohols featuring a tertiary carbon center with high enantioselectivity. nih.gov Another well-established method is the asymmetric hydrogenation of a β-amino ketone precursor using a chiral ruthenium catalyst, such as a Ru-BINAP system. This reaction can set the stereochemistry of the secondary alcohol in related structures with high efficiency and stereoselectivity (de >98%, ee >99%). nih.govorganic-chemistry.org
Organocatalysis offers a metal-free alternative for asymmetric synthesis. The asymmetric Mannich reaction is a cornerstone of organocatalysis and is highly applicable here. acs.org Using a chiral organocatalyst like proline or its derivatives, a three-component reaction between a ketone (e.g., 3-pentanone), an aldehyde (formaldehyde), and an amine (methylamine) can, in principle, generate a β-amino ketone precursor. nih.govthieme-connect.comthieme-connect.com The organocatalyst facilitates the formation of a chiral enamine from the ketone, which then attacks the imine formed in situ, controlling the stereochemistry of the newly formed C-C bond. Subsequent Grignard addition to the ketone would then form the tertiary alcohol.
| Catalytic Approach | Precursor Type | Key Transformation | Catalyst Example | Advantage |
| Transition Metal | Alkynyl Oxetane + Amine | Asymmetric Propargylic Substitution | Chiral Copper Complex | Direct formation of γ-amino alcohol with tertiary stereocenter. nih.gov |
| Transition Metal | β-Amino Ketone | Asymmetric Hydrogenation | Chiral Ruthenium-phosphine complex | High diastereoselectivity and enantioselectivity. nih.gov |
| Organocatalysis | Ketone + Aldehyde + Amine | Asymmetric Mannich Reaction | Proline | Metal-free, direct C-C bond formation. nih.govthieme-connect.com |
Biocatalytic Pathways (e.g., Engineered Amine Dehydrogenases)
Biocatalysis leverages the high selectivity of enzymes for chemical transformations. For the synthesis of chiral amines and amino alcohols, amine dehydrogenases (AmDHs) are particularly powerful. conicet.gov.ar These enzymes, often engineered from robust amino acid dehydrogenases (AADHs), catalyze the asymmetric reductive amination of a ketone using ammonia (B1221849) or simple amines as the nitrogen source. researchgate.netbohrium.com
The synthesis of this compound could be envisioned via the reductive amination of a hypothetical precursor, 1-hydroxy-3-methylpentan-3-one, using an engineered AmDH that accepts methylamine. The enzyme would stereoselectively reduce the imine intermediate formed between the ketone and methylamine. This approach offers excellent enantioselectivity (>99% ee) under mild, aqueous conditions. researchgate.netbohrium.com The process requires a nicotinamide (B372718) cofactor (NADH), which is typically regenerated in situ using a sacrificial substrate like glucose or formate (B1220265), catalyzed by a corresponding dehydrogenase (e.g., glucose dehydrogenase or formate dehydrogenase). nih.gov Protein engineering efforts, such as combinatorial active-site saturation testing (CAST), have been used to improve the activity and substrate scope of AmDHs, enhancing their catalytic efficiency by several fold. researchgate.netbohrium.com
| Enzyme System | Precursor Substrate | Amine Source | Key Features & Findings | Reference |
| Engineered AmDH from Sporosarcina psychrophila | 1-Hydroxy-2-butanone | Ammonia | After 3 rounds of directed evolution, activity (kcat/Km) improved 4-fold while maintaining >99% ee. researchgate.netbohrium.com | researchgate.netbohrium.com |
| Engineered AmDH from Bacillus stearothermophilus | Various methyl ketones | Ammonia | Mutations in the substrate binding pocket enabled activity on ketones instead of keto-acids. rsc.org | rsc.org |
| Native AmDHs (e.g., MsmeAmDH) | 3-Hydroxy-2-butanone | Ammonia | Achieved high conversions (64-73%) and enantioselectivity (up to 99.4% ee) for small amino alcohols. conicet.gov.ar | conicet.gov.ar |
Chiral Auxiliary-Mediated Transformations
In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com For the synthesis of 1,3-amino alcohols, N-sulfinyl imines are highly effective chiral auxiliaries. nih.gov
A potential route would involve the condensation of an appropriate aldehyde with a chiral sulfinamide (e.g., (R)- or (S)-2-methylpropane-2-sulfinamide) to form an N-sulfinyl imine. The diastereoselective addition of a nucleophile, such as an ethylmagnesium halide, to the imine would be directed by the bulky sulfinyl group. Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine and cleavage of the auxiliary would furnish the desired syn- or anti-1,3-amino alcohol with very high diastereomeric ratios. nih.gov Amino acids are also common sources for developing chiral auxiliaries. numberanalytics.com
Total Synthesis Strategies for this compound
Convergent and Divergent Synthetic Routes
Synthetic strategies can be broadly categorized as convergent or divergent. researchgate.net
A divergent synthesis starts from a common intermediate that is elaborated into multiple different target compounds. researchgate.net In the context of synthesizing a single target, this can be viewed as a linear sequence that branches to install different functional groups. For example, a multi-enzyme cascade starting from a renewable material like L-phenylalanine has been used to create different 1,2-amino alcohols via divergent pathways from a common chiral diol intermediate. nih.gov A hypothetical divergent route to our target could begin with 3-methyl-1-pentyn-3-ol. This common precursor could undergo different reactions, such as hydroaminomethylation, to install the required functional groups in a stepwise fashion.
Sustainable and Green Chemistry Approaches (e.g., Visible-Light Photocatalysis in Water)
Modern synthetic chemistry emphasizes sustainability by using milder reaction conditions, reducing waste, and employing renewable resources.
Visible-Light Photocatalysis has emerged as a powerful green technology, using light as a clean energy source to drive chemical reactions. uni-muenster.de This method can be used to synthesize amino alcohols through radical coupling mechanisms under exceptionally mild conditions. researchgate.netbohrium.com For instance, a photoredox-catalyzed decarboxylative radical coupling of an N-aryl amino acid with a ketone can produce 1,2-amino alcohols, with some reactions successfully using water as the solvent at room temperature. rsc.org This approach avoids harsh reagents and offers a sustainable pathway for C-C bond formation. The reaction is often initiated by a photocatalyst, such as an iridium complex or an organic dye like Eosin Y, which absorbs visible light and triggers a single-electron transfer process to generate the reactive radical species. researchgate.netbohrium.com
Other green approaches applicable to the synthesis of this compound include the previously mentioned biocatalytic routes, which operate in water at ambient temperature and pressure, and the use of continuous flow reactors, which can improve safety, efficiency, and scalability. researchgate.netbohrium.com
Exploration of Novel Precursors and Synthetic Building Blocks
The primary route for constructing the this compound scaffold involves the use of a Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for creating the tertiary alcohol moiety. The key precursors for this synthesis are an organometallic Grignard reagent and a carbonyl-containing compound.
A highly effective strategy employs the reaction of two equivalents of ethylmagnesium bromide with an ester of N-methylglycine (also known as sarcosine). youtube.comlibretexts.org In this approach, the first equivalent of the Grignard reagent reacts with the ester to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield the desired tertiary alcohol. youtube.comvedantu.com
A critical consideration in this synthetic route is the protection of the secondary amine group of the sarcosine (B1681465) precursor. The acidic proton on the nitrogen atom would otherwise react with the highly basic Grignard reagent, consuming the reagent and preventing the desired reaction with the carbonyl group. rsc.org To circumvent this, the amine is typically protected with a suitable functional group that is stable under the basic conditions of the Grignard reaction and can be readily removed in a subsequent step.
One of the most commonly used protecting groups for amines in this context is the tert-butyloxycarbonyl (Boc) group . fishersci.co.ukorganic-chemistry.org The Boc group is robust enough to withstand the Grignard reaction conditions and can be efficiently removed under acidic conditions, which are often employed during the reaction work-up to protonate the newly formed alkoxide. fishersci.co.ukrsc.org Therefore, N-Boc-sarcosine esters , such as N-Boc-sarcosine ethyl ester, represent key synthetic building blocks for this methodology. The synthesis of such protected amino esters is a well-established process. researchgate.net
The following table summarizes potential precursors for the synthesis of this compound.
| Precursor Type | Specific Example | Role in Synthesis |
| Grignard Reagent | Ethylmagnesium Bromide | Source of the two ethyl groups |
| Amino Acid Derivative | N-Boc-sarcosine ethyl ester | Provides the carbon backbone and the methylaminomethyl moiety |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Protects the secondary amine during the Grignard reaction |
Reaction Optimization and Scale-Up Considerations
The successful synthesis of this compound via the Grignard reaction is highly dependent on the careful optimization of several reaction parameters. Furthermore, transitioning from a laboratory-scale synthesis to a larger-scale industrial production requires careful consideration of safety and process control.
Reaction Optimization:
Key parameters that must be optimized to maximize the yield and purity of the product include:
Solvent: Grignard reactions are typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The choice of solvent can influence the solubility of the reagents and the stability of the Grignard reagent itself.
Temperature: Grignard reactions are exothermic and often require cooling to control the reaction rate and prevent side reactions. The initial formation of the Grignard reagent and its subsequent reaction with the ester may require different optimal temperatures. Precise temperature control is crucial for achieving high selectivity. mit.edu
Reagent Stoichiometry: The use of at least two equivalents of the Grignard reagent per equivalent of the ester is necessary to ensure the complete conversion to the tertiary alcohol. youtube.com An excess of the Grignard reagent may be employed to drive the reaction to completion.
Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting materials. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Stirring: Efficient stirring is essential to ensure proper mixing of the reagents, which is particularly important in heterogeneous Grignard reactions.
The following table outlines key parameters for the optimization of the Grignard reaction for the synthesis of the protected intermediate.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ensures stability and reactivity of the Grignard reagent. |
| Temperature | 0°C to room temperature | Controls the exothermic reaction and minimizes side products. |
| Reagent Ratio | >2 equivalents of Ethylmagnesium Bromide | Drives the reaction to completion to form the tertiary alcohol. |
| Stirring | Vigorous | Ensures efficient mixing of the heterogeneous reaction mixture. |
Scale-Up Considerations:
Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several challenges that must be addressed:
Heat Management: The exothermic nature of the Grignard reaction becomes a significant safety concern on a larger scale. Efficient cooling systems and controlled addition of reagents are necessary to prevent thermal runaways.
Reagent Addition: The rate of addition of the Grignard reagent to the ester must be carefully controlled to maintain the optimal reaction temperature.
Work-up and Purification: The work-up procedure, which typically involves quenching the reaction with an aqueous acid solution, must be designed to handle large volumes and to efficiently separate the product from byproducts and unreacted reagents. Purification on a large scale may involve distillation or crystallization.
Safety: Grignard reagents are highly flammable and moisture-sensitive. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.
The final deprotection step, typically the removal of the Boc group with a strong acid like hydrochloric acid or trifluoroacetic acid (TFA), also requires careful control, especially on a large scale, to manage any potential exotherms and to ensure complete removal of the protecting group. fishersci.co.ukrsc.org The choice of a deprotection method that is both efficient and environmentally benign is an important consideration for industrial applications. organic-chemistry.org
Chemical Transformations and Reactivity Profiling of 3 Methylamino Methyl Pentan 3 Ol
Selective Derivatization of Hydroxyl and Amine Functionalities
The presence of both a nucleophilic amine and a hydroxyl group in 3-[(methylamino)methyl]pentan-3-ol necessitates strategic approaches to achieve selective functionalization. The inherent difference in basicity and nucleophilicity between the nitrogen and oxygen atoms allows for controlled derivatization under specific reaction conditions.
O-Functionalization Reactions
The hydroxyl group of this compound can undergo a range of O-functionalization reactions, primarily through acylation to form esters. Chemoselective O-acylation can be achieved by leveraging the higher basicity of the amino group. Under acidic conditions, the amine is protonated to form an ammonium salt, which deactivates it as a nucleophile. This allows the less basic hydroxyl group to react selectively with acylating agents.
Commonly employed acylating agents for such transformations include acyl chlorides and carboxylic anhydrides. The choice of solvent and acid catalyst is crucial for optimizing reaction yields and selectivity. For instance, the use of strong acids like trifluoroacetic acid can effectively protonate the amine, facilitating clean O-acylation.
Table 1: Illustrative O-Acylation Reactions of Amino Alcohols
| Acylating Agent | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride | Trifluoroacetic Acid | O-Acyl Amino Alcohol Hydrochloride | nih.gov |
Note: This table represents general reactions for amino alcohols, as specific data for this compound is not extensively documented in publicly available literature.
N-Functionalization Reactions (e.g., Alkylation, Acylation, Protection)
The secondary amine in this compound is a key site for various N-functionalization reactions, including alkylation, acylation, and the introduction of protecting groups.
N-Alkylation: The introduction of additional alkyl groups on the nitrogen atom can be accomplished using alkyl halides. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium salts can be challenging.
N-Acylation: The formation of amides through N-acylation is a robust transformation. This can be achieved by reacting the amino alcohol with acyl chlorides or anhydrides under basic or neutral conditions, where the amine is the more reactive nucleophile. Selective N-acylation in the presence of the hydroxyl group is generally favored due to the greater nucleophilicity of nitrogen compared to oxygen. A patented method for selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts selectively with the amino group. google.com
N-Protection: To facilitate reactions at the hydroxyl group or to prevent unwanted side reactions of the amine, the nitrogen atom can be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.org The introduction of the Boc group is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protection strategy is advantageous as the Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. organic-chemistry.orgresearchgate.net The use of the Boc group as a protecting group has been shown to be effective in the hydroboration of aminoalkenes to yield amino alcohols in excellent yields. tandfonline.com
Table 2: Common N-Functionalization Reactions for Amino Alcohols
| Reaction Type | Reagent | Product Type | Key Considerations |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | N-Alkyl Amino Alcohol | Potential for over-alkylation |
| N-Acylation | Acyl Chloride/Anhydride | N-Acyl Amino Alcohol (Amide) | Generally favored over O-acylation under basic/neutral conditions |
Stereochemical Integrity in Transformations
While this compound itself is achiral, its reactions can lead to the formation of chiral centers, or it can be used as a component in stereoselective syntheses. The synthesis of structurally related chiral 1,3-amino alcohols can be achieved through various stereoselective methods, including the umpolung coupling of imines and epoxides. acs.org The stereochemical outcome of reactions involving this and similar amino alcohols is of significant interest, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. nih.govgoogle.com
For instance, in multi-component reactions, the existing stereochemistry of a chiral amino alcohol can influence the stereochemical outcome of the newly formed stereocenters, a phenomenon known as diastereoselective induction. nih.gov The development of stereoselective synthetic routes to access specific stereoisomers of amino alcohols is an active area of research. diva-portal.org
Mechanistic Investigations of Key Reactions Involving this compound
The mechanistic pathways of reactions involving amino alcohols are dictated by the interplay of the amine and hydroxyl functionalities. For instance, in the ruthenium-catalyzed hydroamination of allyl alcohols to produce γ-amino alcohols, a proposed mechanism involves the initial formation of a ruthenium-alkoxide species, followed by β-hydride elimination to generate a ruthenium-hydride intermediate and an α,β-unsaturated carbonyl compound. acs.org This intermediate then undergoes a series of steps including Michael addition and reduction to yield the final product. acs.org
Understanding these mechanisms is crucial for optimizing reaction conditions and for designing new synthetic methodologies. For example, insights into the mechanism of the Passerini reaction, particularly the role of the nitrilium ion intermediate, have led to the development of new variations of this reaction. acs.org
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. Amino alcohols like this compound are valuable building blocks in MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.orgwikipedia.org Chiral amino alcohols can participate in this reaction, leading to the formation of peptidomimetics with multiple stereocenters. The hydroxyl group can play a role in modulating the diastereoselectivity of the reaction. nih.gov
Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org Variations of the Passerini reaction have been developed where alcohols can be used in place of carboxylic acids, leading to the formation of β-amino alcohols. acs.orgnih.gov This expands the utility of amino alcohols as key components in this versatile reaction. A notable modification allows for the use of alcohols instead of aldehydes through a catalytic aerobic oxidation process. organic-chemistry.org
Table 3: Prominent Multi-Component Reactions Utilizing Amino Alcohols
| Reaction Name | Components | Product Type | Potential Role of Amino Alcohol |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | As the amine component, influencing stereochemistry |
The incorporation of this compound and related amino alcohols into these MCRs provides a rapid and efficient route to structurally diverse and complex molecules with potential applications in various fields of chemical research.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Methylamino Methyl Pentan 3 Ol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 3-[(Methylamino)methyl]pentan-3-ol, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be utilized to generate gas-phase ions, typically the protonated molecule [M+H]⁺. The exact mass of this ion is then measured. The molecular formula for this compound is C₇H₁₇NO. The theoretical exact mass of its protonated form [C₇H₁₈NO]⁺ can be calculated with high precision. An experimentally measured m/z value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition, ruling out other potential formulas. While direct analysis of underivatized amino alcohols is possible, derivatization may sometimes be employed to improve ionization efficiency and fragmentation patterns for structural analysis. thermofisher.comyoutube.com
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation
| Parameter | Expected Value for [C₇H₁₈NO]⁺ |
|---|---|
| Molecular Formula | C₇H₁₈NO |
| Theoretical Exact Mass | 132.1383 |
| Ionization Mode | Positive (ESI) |
| Observed Ion | [M+H]⁺ |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the connectivity of all atoms in this compound can be established.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the N-methyl group, the methylene (B1212753) protons adjacent to the nitrogen, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. The proton on the secondary amine (N-H) would typically appear as a broad signal, and its chemical shift can be concentration-dependent. jove.com The chemical shift of protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded and appear further downfield. jove.comlibretexts.org
¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (the tertiary alcohol carbon) would appear at a characteristic downfield shift. Carbons adjacent to the nitrogen atom are also deshielded and would be found in a predictable region. libretexts.org
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, confirming adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C1 (CH₃ of ethyl) | ~0.9 | ~8 |
| C2 (CH₂ of ethyl) | ~1.5 | ~35 |
| C3 (Quaternary C-OH) | - | ~75 |
| C4 (CH₂-N) | ~2.7 | ~55 |
| C5 (N-CH₃) | ~2.4 | ~36 |
| N-H | 1.0 - 3.0 (broad) | - |
| O-H | Variable (broad) | - |
Note: These are estimated values based on typical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. libretexts.orgnih.govoregonstate.edu
Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by a broad, strong absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, broadened due to hydrogen bonding. spectroscopyonline.comlibretexts.orgspectroscopyonline.com A weaker, sharper peak for the N-H stretch of the secondary amine would be expected around 3350-3310 cm⁻¹. orgchemboulder.com The C-O stretching vibration for a tertiary alcohol typically appears as a strong band in the 1210-1100 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3400 - 3200 | Strong, Broad (IR) |
| N-H (Amine) | Stretch | 3350 - 3310 | Moderate to Weak (IR) |
| C-H (Aliphatic) | Stretch | 2980 - 2850 | Strong (IR/Raman) |
| N-H (Amine) | Bend | 1650 - 1580 | Moderate (IR) |
| C-O (Tertiary Alcohol) | Stretch | 1210 - 1100 | Strong (IR) |
| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Moderate (IR) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying these stereoisomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light. While simple amino alcohols may not have a strong chromophore for direct CD analysis, the technique can be applied using in-situ complexation. nih.gov Achiral chromophoric hosts, such as lanthanide complexes or specialized polymers, can form complexes with the chiral amino alcohol. acs.orgrsc.org This interaction induces a CD signal in the absorption region of the host, the sign and magnitude of which can be correlated to the absolute configuration and enantiomeric excess (ee) of the amino alcohol. acs.orgnsf.gov This method allows for the determination of stereochemistry without requiring chemical derivatization of the analyte. rsc.org
Chromatographic Techniques for Purity and Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
Chromatographic methods are essential for determining the purity of a substance and for separating and quantifying its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric purity of chiral compounds. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of this compound, leading to different retention times. Various types of CSPs, such as polysaccharide-based or Pirkle-type columns, can be effective for separating amino alcohols. nih.govscas.co.jp Often, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) is used to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.gov The relative area of the two enantiomer peaks allows for precise calculation of the enantiomeric excess.
Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation, typically after derivatization to increase the volatility of the amino alcohol. For instance, the compound can be converted into a more volatile derivative, such as a trifluoroacetyl or trimethylsilyl (B98337) derivative, before injection onto a chiral GC column. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of one of the enantiomers of this compound (or a salt thereof) can be grown, this technique can provide an unambiguous determination of its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. This provides definitive proof of the R or S configuration at the chiral center, anchoring the results obtained from other techniques like chiroptical spectroscopy.
Computational and Theoretical Investigations of 3 Methylamino Methyl Pentan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[(methylamino)methyl]pentan-3-ol, methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to elucidate its electronic structure. These calculations would provide crucial data on orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. Such information is vital for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Molecular Properties of a Related Compound, 3-Methylpentan-3-ol
| Property | Predicted Value | Source |
| logP | 1.54 | ALOGPS hmdb.ca |
| logS | -0.59 | ALOGPS hmdb.ca |
| pKa (Strongest Acidic) | 19.03 | ChemAxon hmdb.ca |
| pKa (Strongest Basic) | -1 | ChemAxon hmdb.ca |
| Polar Surface Area | 20.23 Ų | ChemAxon hmdb.ca |
Note: This data is for 3-methylpentan-3-ol and is provided as an example of the types of properties that could be calculated for this compound. The presence of the methylamino group in the target compound would significantly alter these values.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the alkyl chain and the presence of rotatable bonds around the nitrogen and the tertiary alcohol group in this compound suggest a complex conformational landscape. Conformational analysis using molecular mechanics or more accurate quantum chemical methods would be necessary to identify the most stable conformers in the gas phase and in different solvents. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of new or unstudied compounds. For this compound, the following spectroscopic data could be predicted:
NMR Spectra: Calculation of ¹H and ¹³C NMR chemical shifts would be invaluable for confirming the structure of the molecule. researchgate.net
IR Spectra: Prediction of the vibrational frequencies would help in identifying the characteristic functional groups, such as the O-H and N-H stretches. nih.gov
Mass Spectrometry: While not a direct prediction of the spectrum, computational fragmentation studies can help in interpreting experimental mass spectra. nih.gov
Table 2: Predicted Collision Cross Section (CCS) of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 132.13829 | 131.3 |
| [M+Na]⁺ | 154.12023 | 137.3 |
| [M-H]⁻ | 130.12373 | 130.2 |
Source: PubChemLite. uni.lu These values are predicted and await experimental verification.
Computational Design of Derivatives and Catalytic Systems
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. nih.gov Starting from the core structure of this compound, derivatives could be computationally designed to enhance specific characteristics, such as solubility, reactivity, or binding affinity to a particular target. For instance, modifications to the alkyl chain or substitution on the amino group could be explored virtually to screen for improved properties before undertaking synthetic efforts.
Furthermore, the presence of both a hydroxyl and an amino group suggests that this molecule or its derivatives could act as ligands in catalytic systems. Computational modeling could be used to study the coordination of metal ions and to predict the catalytic activity of such complexes. chemcomp.com
Reaction Pathway Elucidation and Transition State Analysis
Understanding the potential chemical reactions of this compound is key to defining its chemical utility. Computational methods can be used to explore various reaction pathways, such as oxidation, esterification, or N-alkylation. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of different reactions can be predicted. nist.gov
Transition state analysis provides detailed information about the geometry and energy of the highest point along the reaction coordinate, offering insights into the mechanism of the reaction. This knowledge is fundamental for optimizing reaction conditions and for designing more efficient synthetic routes.
Applications of 3 Methylamino Methyl Pentan 3 Ol in Asymmetric Catalysis and Ligand Design
Design and Synthesis of 3-[(Methylamino)methyl]pentan-3-ol-Derived Chiral Ligands.
The development of chiral ligands from this compound is a key area of research, with a focus on creating effective catalysts for asymmetric reactions. These ligands are designed to coordinate with metal centers or act as organocatalysts, inducing stereoselectivity in chemical transformations.
Ligands for Transition Metal Catalysis.
Chiral ligands derived from this compound are utilized in transition metal catalysis to create chiral environments around the metal center. This proximity of the chiral ligand to the reactive site influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. For instance, ruthenium complexes with chiral diamine ligands have been effectively used in the asymmetric hydrogenation of ketones, a process that is crucial for synthesizing optically active secondary alcohols. researchgate.netresearchgate.net These alcohols are important intermediates in the pharmaceutical industry. researchgate.net
The design of these ligands often involves the modification of the amino and hydroxyl groups of the this compound backbone to tune the steric and electronic properties of the resulting metal complex. This tuning is critical for achieving high enantioselectivity and catalytic activity.
Organocatalytic Applications.
Beyond transition metal catalysis, derivatives of this compound have been explored as organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The amino alcohol scaffold of this compound is particularly well-suited for bifunctional catalysis, where both the amine and alcohol moieties can interact with the substrates to facilitate the reaction and control the stereochemistry. For example, chiral amino alcohols can act as catalysts in asymmetric additions to carbonyl compounds.
Enantioselective Transformations Mediated by this compound Derivatives.
Derivatives of this compound have proven to be effective in a range of enantioselective transformations, demonstrating their versatility in asymmetric synthesis.
Asymmetric Reduction Reactions.
One of the significant applications of this compound-derived ligands is in asymmetric reduction reactions. Chiral catalysts incorporating these ligands have been successfully employed in the enantioselective hydrogenation of prochiral ketones to produce chiral secondary alcohols with high enantiomeric excess. researchgate.netresearchgate.net For example, ruthenium catalysts bearing chiral diamine ligands derived from amino alcohols have shown excellent performance in the asymmetric transfer hydrogenation of aryl ketones, yielding valuable chiral benzylic alcohols. researchgate.net
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| Aryl Ketones | Ru-chiral diamine complex | Chiral Secondary Alcohols | Up to 98% researchgate.net |
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Alkylation).mdpi.comnih.govnih.gov
The formation of carbon-carbon bonds is a fundamental process in organic synthesis. nih.goviupac.orgrug.nl Chiral catalysts derived from this compound and related structures have been instrumental in controlling the stereochemistry of these reactions. nih.goviupac.org
Aldol Reactions: Asymmetric aldol reactions are a powerful method for constructing chiral β-hydroxy carbonyl compounds. While direct application of this compound derivatives in aldol reactions is an area of ongoing research, related chiral amino alcohol and diamine catalysts have been shown to be effective. For instance, organocatalysts can facilitate the direct asymmetric aldol reaction between ketones and isothiocyanato oxindoles. nih.gov
Mannich Reactions: The asymmetric Mannich reaction is a key method for the synthesis of chiral β-amino carbonyl compounds, which are precursors to valuable β-amino acids. nih.gov Cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully used in the enantioselective Mannich reaction of malonates with imines. nih.gov This highlights the potential of bifunctional catalysts, a concept applicable to derivatives of this compound.
Alkylation Reactions: Asymmetric alkylation reactions are crucial for creating chiral centers. Copper-based catalytic systems with chiral diphosphine ligands have been developed for the highly enantioselective allylic alkylation with organolithium reagents. nih.gov This demonstrates the potential for ligands derived from scaffolds like this compound to be adapted for such transformations.
Asymmetric Oxidation Reactions.
Asymmetric oxidation reactions are essential for the synthesis of a variety of chiral compounds, including epoxides, diols, and sulfoxides. While specific examples detailing the use of this compound derivatives in asymmetric oxidation are not prevalent in the provided search results, the broader class of chiral amino alcohols and their derivatives are known to be effective ligands and catalysts in these transformations. For example, the Sharpless asymmetric epoxidation and dihydroxylation reactions utilize chiral ligands derived from amino alcohols to achieve high enantioselectivity in the oxidation of alkenes. nih.gov This suggests a potential avenue for the application of suitably modified this compound derivatives.
Asymmetric Cycloaddition Reactions
While direct applications of this compound in published asymmetric cycloaddition studies are not extensively documented, the broader class of chiral β-amino alcohols, to which it belongs, is pivotal in orchestrating stereoselective cycloaddition reactions. These reactions are fundamental for constructing cyclic molecules, and the chirality of the ligand is key to inducing enantioselectivity. The principles derived from analogous systems provide a strong indication of the potential utility of this compound in this domain.
In metal-catalyzed asymmetric 1,3-dipolar cycloadditions, chiral amino alcohol ligands are frequently employed to create a chiral environment around the metal center. For instance, copper(I) complexes of chiral amino alcohols have been successfully used in the reaction of nitrones with terminal alkynes. rsc.org The ligand's structure dictates the facial selectivity of the approach of the dipole to the dipolarophile, thereby controlling the stereochemistry of the resulting heterocyclic products. The steric bulk provided by the substituents on the amino alcohol, such as the ethyl groups in the pentanol (B124592) backbone of the title compound, plays a crucial role in creating a well-defined chiral pocket to maximize enantiomeric excess.
Similarly, in [3+2] cycloaddition reactions, such as those involving azomethine ylides and electron-deficient olefins, chiral ligands are essential for asymmetric induction. Silver(I) and other metal complexes with chiral ligands derived from amino acids or amino alcohols can catalyze these reactions to produce highly substituted proline derivatives with excellent stereocontrol. rsc.org The interaction between the metal-ligand complex and the reactants stabilizes a specific transition state, leading to the preferential formation of one enantiomer.
The table below summarizes representative examples of asymmetric cycloaddition reactions where chiral amino alcohol ligands, analogous to this compound, are employed.
| Reaction Type | Metal Catalyst | Ligand Class | Substrate 1 | Substrate 2 | Product Type | Typical Enantioselectivity |
| 1,3-Dipolar Cycloaddition | Copper(I) | Chiral Amino Alcohols | Nitrone | Alkyne | Isoxazoline | High |
| [3+2] Cycloaddition | Silver(I) | Chiral Amino Alcohols | Azomethine Ylide | Olefin | Pyrrolidine | Good to Excellent |
| [3+2] Cycloaddition | Iridium(I) | Chiral Ligands | Vinylcyclopropane | Carboxylic Acid | Tetrahydrofuran (B95107) | Excellent |
Structure-Activity Relationship Studies in Catalysis
The effectiveness of a chiral catalyst is profoundly influenced by the structure of its ligand. For catalysts derived from this compound, structure-activity relationship (SAR) studies are crucial for optimizing reaction outcomes, such as yield and enantioselectivity. These studies involve systematically modifying the ligand's structure to understand its impact on the catalytic process.
In the context of the addition of organozinc reagents to aldehydes, a benchmark reaction for testing new chiral amino alcohol ligands, the following relationships are often observed:
N-Substituents: The size and nature of the substituent on the nitrogen atom (the methyl group in the title compound) can significantly affect stereoselectivity. Increasing the steric bulk of this group can create a more rigid and defined chiral pocket around the metal center, often leading to higher enantiomeric excesses.
Alcohol Moiety: The tertiary nature of the alcohol in this compound provides significant steric hindrance. In SAR studies, comparing tertiary with secondary alcohols can reveal the importance of this steric bulk for enantiocontrol.
A study on new chiral amino alcohol ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes demonstrated that fine-tuning the ligand structure led to excellent yields and enantioselectivities (up to 95% ee). rsc.org This underscores the importance of optimizing the ligand framework to achieve high catalytic efficiency.
The following table outlines the typical effects of structural modifications on catalyst performance based on general SAR principles for chiral amino alcohols.
| Structural Modification | Potential Effect on Enantioselectivity | Potential Effect on Activity | Rationale |
| Increase N-substituent size | Increase | Decrease | A bulkier group can create a more selective chiral environment but may hinder substrate approach. |
| Change from tertiary to secondary alcohol | Variable | Variable | Alters the steric and electronic environment around the coordinating oxygen atom. |
| Increase backbone steric bulk | Increase | Decrease | Enhances rigidity and facial discrimination but can block substrate access. |
Immobilization Strategies for Heterogeneous Catalysis
While homogeneous catalysts often exhibit high activity and selectivity, their separation and reuse present significant challenges. Immobilizing chiral catalysts like those derived from this compound onto solid supports offers a practical solution, leading to the development of robust and recyclable heterogeneous catalysts. nih.gov This approach combines the benefits of homogeneous catalysis with the ease of handling of heterogeneous systems.
Several strategies have been successfully employed to immobilize chiral amino alcohols and their corresponding metal complexes:
Covalent Anchoring: This method involves forming a stable covalent bond between the ligand and a solid support. Supports like polystyrene resins or silica (B1680970) gel are commonly used. nih.govacs.org The amino alcohol can be functionalized to introduce a reactive handle that allows for its attachment to the support. For example, chiral amino alcohols have been anchored to Merrifield resins and subsequently used as ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high enantiomeric excess and allowing for catalyst recycling. nih.gov
Adsorption: The catalyst can be physically adsorbed onto the surface of a support material through non-covalent interactions. While this method is straightforward, the potential for the catalyst to leach from the support during the reaction is a significant drawback.
Entrapment: The catalyst can be physically encapsulated within the porous network of materials like silica gel or polymers. This physically prevents the catalyst from being washed away while still allowing access for substrates and egress for products.
Chiral amino alcohols supported on mesoporous silica have been used as ligands in copper-catalyzed nitroaldol (Henry) reactions, yielding products with excellent enantioselectivity (≥99%) and demonstrating the effectiveness of the heterogenized system. acs.org Similarly, palladium complexes with immobilized bis(oxazoline) ligands on silica gel have been used as recyclable catalysts for Suzuki-Miyaura coupling reactions, with studies showing minimal leaching of the metal. nih.gov
The choice of immobilization strategy and support material is critical and can influence the catalyst's activity, selectivity, and stability.
| Immobilization Method | Support Material | Advantages | Disadvantages | Example Application |
| Covalent Anchoring | Polystyrene, Silica Gel | High stability, low leaching, good reusability. | Can be synthetically complex; may alter catalytic activity. | Enantioselective addition of diethylzinc to aldehydes. nih.gov |
| Adsorption | Alumina, Mesoporous Carbon | Simple to prepare. | Catalyst leaching can occur, reducing long-term stability. | General catalytic applications. |
| Entrapment | Silica Gel, Metal-Organic Frameworks | Good catalyst retention. | Potential for diffusion limitations affecting reaction rates. | Asymmetric Henry reactions. acs.org |
Future Perspectives and Emerging Research Avenues for 3 Methylamino Methyl Pentan 3 Ol
Integration into Complex Molecular Architectures
The dual functionality of 3-[(methylamino)methyl]pentan-3-ol makes it an attractive scaffold for the synthesis of intricate molecular structures, particularly in the realm of pharmaceuticals and agrochemicals. The hydroxyl and methylamino groups offer orthogonal handles for sequential chemical modifications, allowing for the construction of diverse molecular libraries.
Chiral amino alcohols are crucial components in many biologically active compounds. nih.govorganic-chemistry.org The synthesis of enantiomerically pure forms of this compound could pave the way for its use as a chiral building block in the development of new drugs. For instance, vicinal amino alcohols are a common motif in natural products and pharmaceuticals, and methods for their stereoselective synthesis are of great interest. acs.orgacs.org The structural rigidity and potential for introducing multiple stereocenters make compounds like this compound valuable in creating complex and specific molecular shapes that can interact with biological targets.
Development of Novel Reaction Methodologies
The advancement of synthetic organic chemistry continually provides new tools that could be applied to this compound, both in its synthesis and its further transformation. While classic methods like the Grignard reaction with amino ketones or the Mannich reaction could be employed for its synthesis, modern catalytic approaches offer more efficient and selective pathways. acs.orgacs.orgnih.govwikipedia.org
For instance, the development of catalytic reductive amination of β-hydroxy ketones presents a highly convergent route to 1,3-amino alcohols. nih.govnih.govorganic-chemistry.org Applying such a strategy to a suitable precursor could provide a stereocontrolled synthesis of this compound. Furthermore, novel catalytic methods for the N-alkylation of amines with alcohols could be adapted to modify the secondary amine of the title compound selectively. rsc.org
Future research will likely focus on developing catalytic systems that can selectively functionalize either the hydroxyl or the amino group in the presence of the other, enabling precise control over the construction of more complex molecules. This includes chemoselective reactions that differentiate between the two functional groups, a significant challenge in synthetic chemistry.
Exploration in Materials Science Applications
The unique structural features of this compound suggest its potential as a monomer for the creation of novel polymers and as a component in the design of supramolecular assemblies.
Polymerizable Monomers: Amino alcohols can be used as monomers to synthesize a variety of polymers with tailored properties. The hydroxyl and amino groups can be derivatized into polymerizable functionalities, such as acrylates or epoxides. The resulting polymers could exhibit interesting thermal and mechanical properties, influenced by the bulky pentyl group and the hydrogen-bonding capabilities of the amino and hydroxyl moieties. The incorporation of such a monomer could lead to the development of new biodegradable elastomers or functional coatings.
Supramolecular Chemistry: The ability of the hydroxyl and amino groups to participate in hydrogen bonding makes this compound an excellent candidate for the construction of supramolecular architectures. These non-covalent interactions can drive the self-assembly of the molecule into well-defined nanostructures, such as gels, liquid crystals, or vesicles. The specific geometry and functionality of the molecule could be exploited to create "smart" materials that respond to external stimuli like pH or temperature.
Interdisciplinary Research with Adjacent Scientific Fields
The distinct properties of this compound open up possibilities for its application in interdisciplinary research areas, bridging organic synthesis with catalysis, nanotechnology, and biochemistry.
Catalysis: The bifunctional nature of this compound makes it a potential ligand for metal catalysts or as an organocatalyst itself. The amino and alcohol groups can coordinate to a metal center, creating a specific chiral environment that could influence the stereochemical outcome of a catalytic reaction. As an organocatalyst, the combination of a Brønsted acidic hydroxyl group and a Lewis basic amino group could facilitate a variety of asymmetric transformations.
Nanotechnology and Bio-inspired Materials: The self-assembly properties of this compound could be harnessed to create novel nanomaterials. For example, it could be used to template the formation of inorganic nanoparticles or to create functional surfaces. Furthermore, its structural similarity to biological molecules could inspire the design of new biomaterials for applications in drug delivery or tissue engineering. organic-chemistry.org The development of bio-inspired materials that mimic the structure and function of natural systems is a rapidly growing field where this compound could find a niche.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[(Methylamino)methyl]pentan-3-ol in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure levels or OV/AG/P99 cartridges for higher concentrations .
- Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent dermal exposure .
- Environmental Controls : Work in a fume hood to minimize inhalation risks and avoid contamination of drainage systems .
- Emergency Measures : Maintain access to emergency showers and eye-wash stations. For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup methods .
Q. What synthetic routes are validated for preparing this compound?
- Methodological Answer :
- Grignard Reaction : React a methylamino-substituted ketone (e.g., 3-(methylamino)pentan-3-one) with a methyl Grignard reagent (CH₃MgX) in anhydrous THF, followed by acid hydrolysis .
- Purification : Use fractional distillation under reduced pressure (e.g., boiling point ~115–120°C, based on analogous tertiary alcohols) .
- Yield Optimization : Control reaction temperature (0–5°C) to minimize side reactions and confirm product purity via GC-MS or NMR .
Q. How can researchers characterize the physical properties of this compound?
- Methodological Answer :
- Boiling Point : Estimate using analogous compounds (e.g., 3-methyl-3-pentanol: 115.6°C ).
- Density/Solubility : Measure via pycnometry (expected ~0.81–0.83 g/cm³ at 20°C) and perform shake-flask tests in water/ethanol mixtures .
- Spectroscopy : Confirm structure via ¹H NMR (δ ~1.2–1.5 ppm for methyl groups, δ ~2.5–3.0 ppm for N-methyl protons) and IR (broad O-H stretch ~3300 cm⁻¹) .
Advanced Research Questions
Q. How does the methylamino group influence the reactivity of this compound in acid-catalyzed dehydration?
- Methodological Answer :
- Mechanistic Study : Compare dehydration products (alkenes vs. ethers) under varying acid strengths (e.g., H₂SO₄ vs. TsOH). Monitor intermediates via in-situ FTIR .
- Steric Effects : The tertiary alcohol and methylamino groups may hinder carbocation formation, favoring E2 pathways. Use isotopic labeling (D₂O) to track proton abstraction sites .
- Contradiction Resolution : If conflicting data arise (e.g., unexpected ether formation), re-examine reaction conditions (temperature, solvent polarity) .
Q. What strategies resolve discrepancies in reported reaction yields for Grignard-based syntheses of this compound?
- Methodological Answer :
- Variable Control : Standardize reagent purity (e.g., anhydrous Mg for Grignard synthesis) and solvent drying methods (molecular sieves vs. distillation) .
- Catalyst Screening : Test additives like LiCl or CeCl₃ to enhance Grignard reactivity .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize yields .
Q. How stable is this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 14 days. Analyze degradation via HPLC-MS .
- Degradation Pathways : Under acidic conditions, expect N-demethylation; under alkaline conditions, β-elimination may dominate. Confirm with isotopic labeling .
- Storage Recommendations : Store in inert, anhydrous environments (argon atmosphere) at 4°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
